

Spectroscopic and Mechanistic Insights into Chrysin 6-C-glucoside: A Technical Guide

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Compound of Interest

Compound Name: Chrysin 6-C-glucoside

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Introduction

Chrysin 6-C-glucoside is a naturally occurring flavone C-glycoside, a class of compounds noted for their significant biological activities and increased bioavailability compared to their aglycone counterparts. As a derivative of chrysin, which exhibits a wide range of pharmacological properties including antioxidant, anti-inflammatory, and anticancer effects, **Chrysin 6-C-glucoside** is a molecule of considerable interest in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the key spectroscopic data for **Chrysin 6-C-glucoside**, detailed experimental protocols for its isolation and characterization, and an exploration of the primary signaling pathways it is likely to modulate.

Spectroscopic Data

The structural elucidation of **Chrysin 6-C-glucoside** is critically dependent on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Data

While a complete, explicitly published dataset for **Chrysin 6-C-glucoside** is not readily available, the following ^1H and ^{13}C NMR data have been compiled through comparative

analysis of its aglycone, chrysin, and structurally related C-glucosides such as chrysin-8-C-glucoside. The data presented here are characteristic and provide a strong basis for structural confirmation.

Table 1: ^1H NMR Spectral Data of **Chrysin 6-C-glucoside** (Predicted and Compiled from Related Structures)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	~6.8-7.0	s	-
H-8	~6.4-6.6	s	-
H-2', H-6'	~7.9-8.1	m	-
H-3', H-4', H-5'	~7.4-7.6	m	-
H-1''	~4.7-4.9	d	~9.8
H-2''	~4.1-4.3	m	-
H-3''	~3.4-3.6	m	-
H-4''	~3.3-3.5	m	-
H-5''	~3.7-3.9	m	-
H-6''a	~3.8-4.0	m	-
H-6''b	~3.6-3.8	m	-
5-OH	~12.8	s	-
7-OH	~10.9	s	-

Solvent: DMSO- d_6 . Data is estimated based on published spectra of chrysin and its glycosides.

Table 2: ^{13}C NMR Spectral Data of **Chrysin 6-C-glucoside** (Predicted and Compiled from Related Structures)

Carbon	Chemical Shift (δ , ppm)
C-2	~163.5
C-3	~103.0
C-4	~182.0
C-5	~161.8
C-6	~108.5
C-7	~164.0
C-8	~94.5
C-9	~157.8
C-10	~105.2
C-1'	~131.0
C-2', C-6'	~126.5
C-3', C-5'	~129.3
C-4'	~132.3
C-1''	~73.5
C-2''	~71.0
C-3''	~79.0
C-4''	~70.5
C-5''	~81.5
C-6''	~61.5

Solvent: DMSO-d₆. Data is estimated based on published spectra of chrysin and its glycosides.

Mass Spectrometry (MS) Data

Electrospray Ionization Mass Spectrometry (ESI-MS) is a key technique for determining the molecular weight and fragmentation pattern of **Chrysin 6-C-glucoside**.

Table 3: ESI-MS Data for **Chrysin 6-C-glucoside**

Ion	m/z (Observed)	Description
[M-H] ⁻	415.10	Deprotonated molecule
[M-H-90] ⁻	325.07	Loss of a C ₃ H ₆ O ₃ fragment from the glucose moiety
[M-H-120] ⁻	295.06	Loss of a C ₄ H ₈ O ₄ fragment from the glucose moiety

Molecular Formula: C₂₁H₂₀O₉; Exact Mass: 416.11.

Experimental Protocols

The following protocols provide a general framework for the isolation and spectroscopic analysis of **Chrysin 6-C-glucoside** from a plant matrix.

Isolation of Chrysin 6-C-glucoside

- **Extraction:** Dried and powdered plant material (e.g., leaves of *Psidium guajava*) is extracted exhaustively with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.^[1]
- **Fractionation:** The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
- **Column Chromatography:** The ethyl acetate fraction, typically enriched with flavonoids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- **Purification:** Fractions containing the target compound are combined and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column using a methanol-water gradient system to yield pure **Chrysin 6-C-glucoside**.^[1]

Spectroscopic Analysis

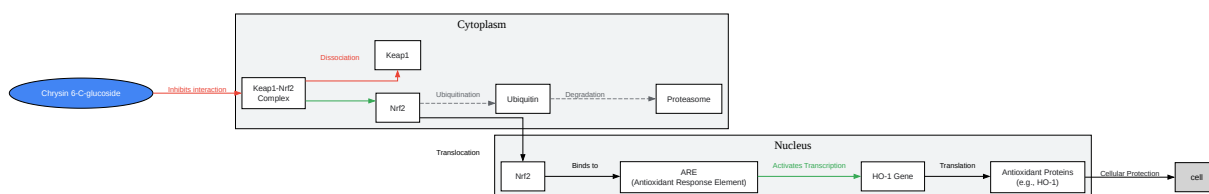
- NMR Spectroscopy: ^1H , ^{13}C , and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d_6). Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry: High-resolution ESI-MS and MS/MS analyses are performed on a Q-TOF mass spectrometer in negative ion mode to obtain the exact mass and fragmentation pattern of the isolated compound.[2]

Signaling Pathway Analysis

The biological activities of flavonoids are often attributed to their interaction with key cellular signaling pathways. While research on **Chrysin 6-C-glucoside** is ongoing, the extensive studies on its aglycone, chrysin, provide strong indications of its likely mechanisms of action.

Keap1/Nrf2/HO-1 Signaling Pathway

The Keap1/Nrf2/HO-1 pathway is a major regulator of cellular defense against oxidative stress. Chrysin is a known activator of this pathway.[3][4] It is hypothesized that **Chrysin 6-C-glucoside** also modulates this pathway to exert its antioxidant effects.

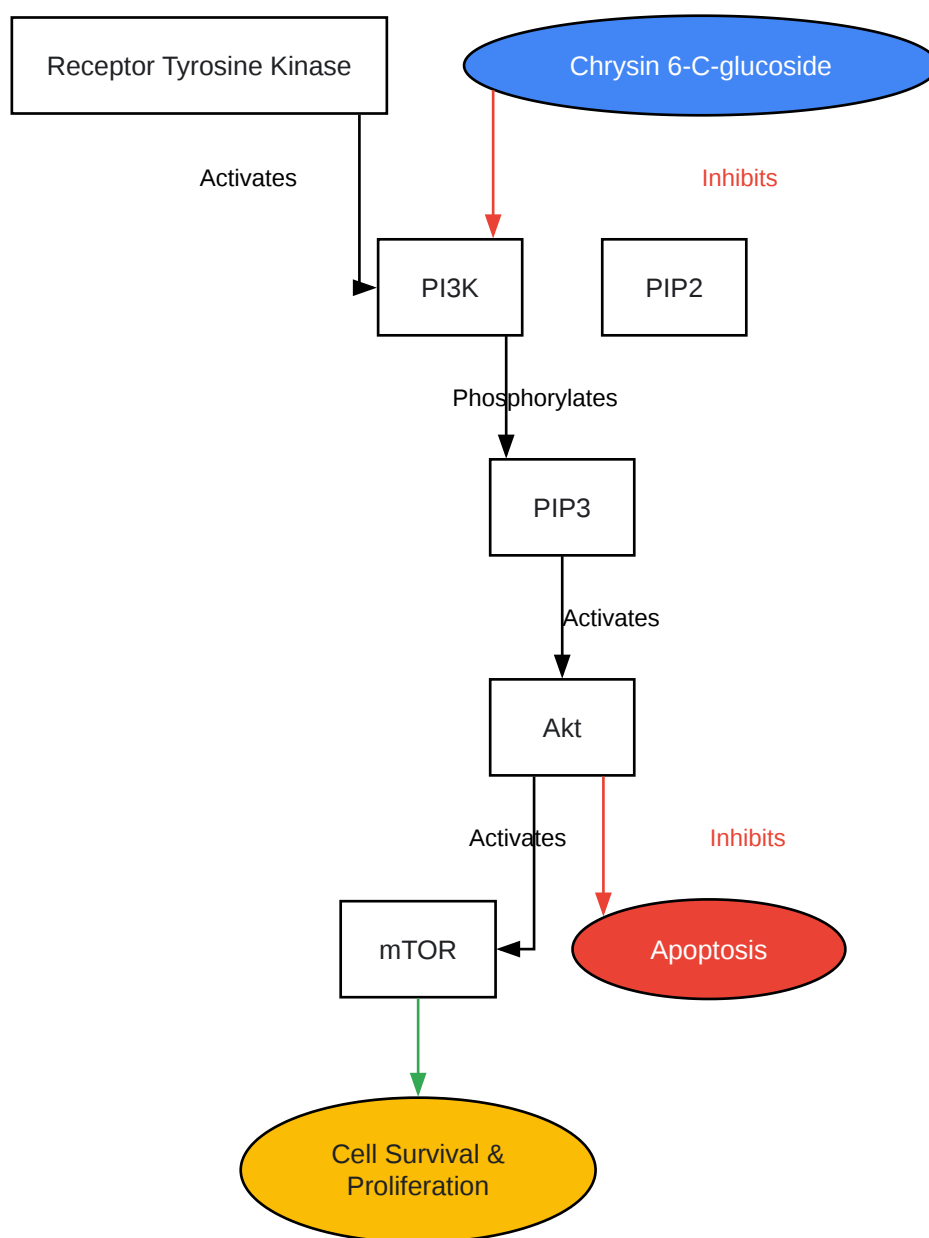


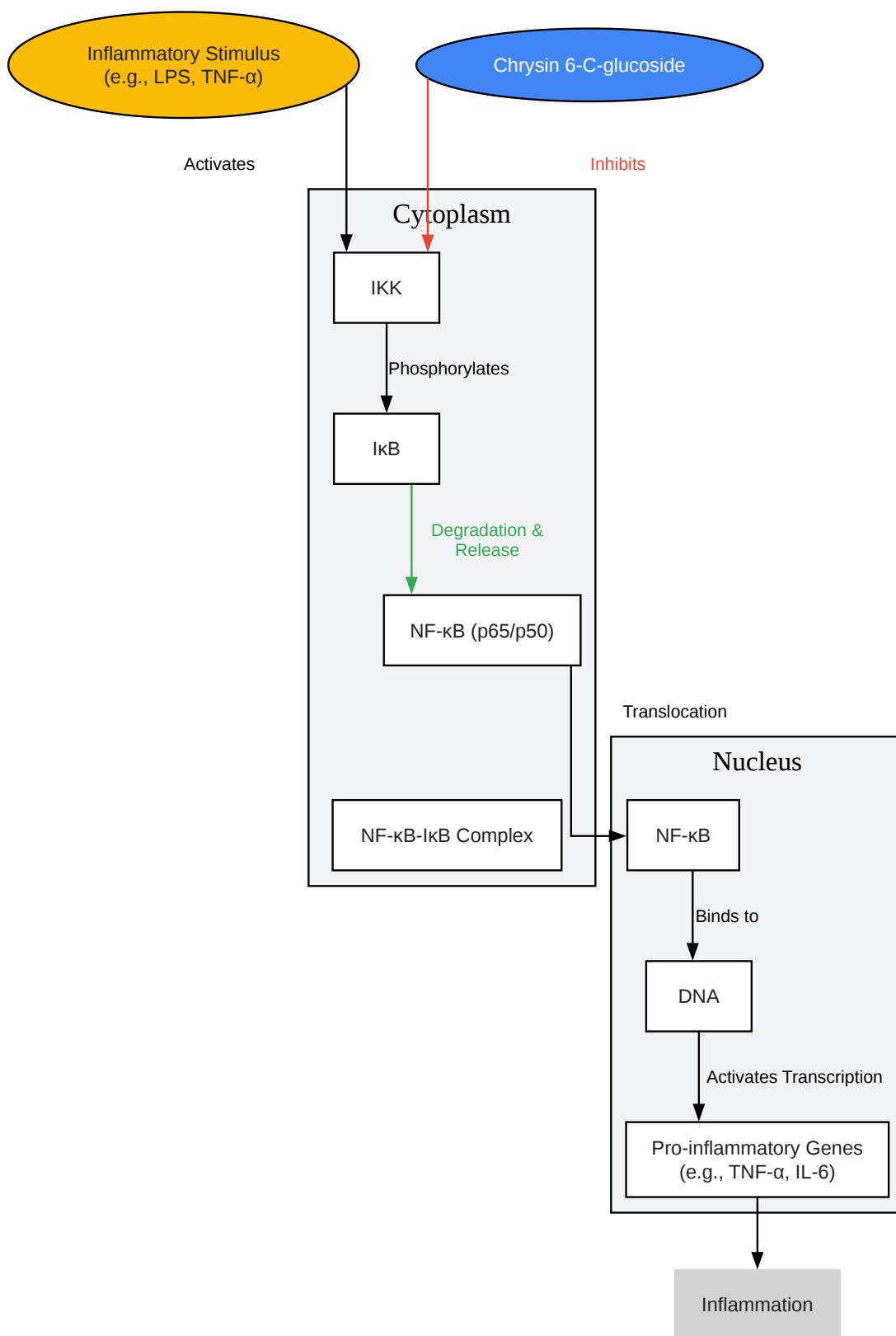
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Caption: Keap1/Nrf2/HO-1 signaling pathway activation by **Chrysin 6-C-glucoside**.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and metabolism. Dysregulation of this pathway is implicated in various diseases, including cancer. Chrysin has been shown to inhibit the PI3K/Akt pathway in cancer cells, leading to apoptosis.^{[5][6][7][8][9]}





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References

- 1. Chrysin Inhibits NF- κ B-Dependent CCL5 Transcription by Targeting I κ B Kinase in the Atopic Dermatitis-Like Inflammatory Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chrysin Attenuates High Glucose-Induced BMSC Dysfunction via the Activation of the PI3K/AKT/Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chrysin Improves Glucose and Lipid Metabolism Disorders by Regulating the AMPK/PI3K/AKT Signaling Pathway in Insulin-Resistant HepG2 Cells and HFD/STZ-Induced C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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